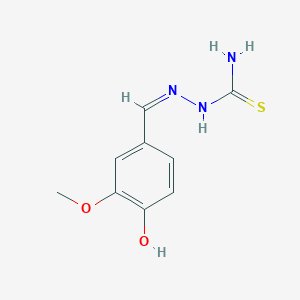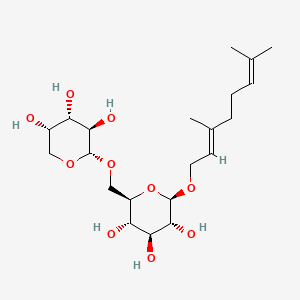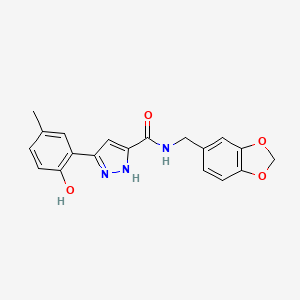![molecular formula C14H14FN5OS2 B14103415 1-(2-fluorophenyl)-3-[[(E)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B14103415.png)
1-(2-fluorophenyl)-3-[[(E)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves the following steps:
Formation of the furan-2-yl ethylidene intermediate: This can be achieved by reacting furan-2-carbaldehyde with an appropriate amine under mild conditions.
Coupling with 2-fluorophenyl isothiocyanate: The intermediate is then reacted with 2-fluorophenyl isothiocyanate to form the desired thiourea compound. This reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thiourea moiety can form hydrogen bonds with active site residues. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
- 1-(2-bromophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
Uniqueness
1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chlorinated or brominated analogs.
Propriétés
Formule moléculaire |
C14H14FN5OS2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-[[(E)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H14FN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23)/b17-9+ |
Clé InChI |
ZJIGKSVIXOGVLE-RQZCQDPDSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1F)/C2=CC=CO2 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1F)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14103348.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103352.png)



![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14103381.png)
![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103394.png)
![3-benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14103399.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103409.png)
![1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103418.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14103430.png)
![1-((4-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103435.png)
